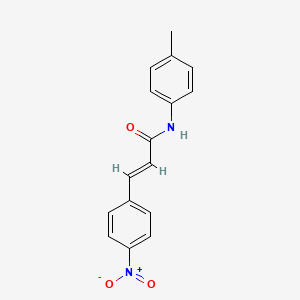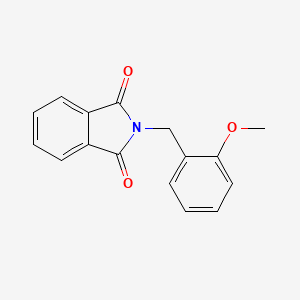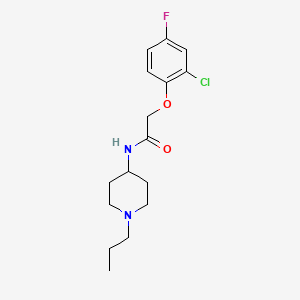
N-(5-chloro-2-pyridinyl)-N'-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(2,4-difluorophenyl)urea, commonly known as Pyridine Urea, is a synthetic compound that has shown potential as a herbicide. It was first discovered in the late 1990s and has since been extensively studied for its chemical properties and biological effects.
Mecanismo De Acción
Pyridine Urea acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. This inhibition leads to the accumulation of toxic intermediates, which ultimately result in the death of the plant. Pyridine Urea is highly selective for AHAS in plants and has little to no effect on the enzyme in mammals or bacteria.
Biochemical and physiological effects:
Pyridine Urea has been shown to have a low toxicity profile in mammals and has no significant effects on the environment. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. Pyridine Urea has also been shown to have no adverse effects on non-target plants or insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine Urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its synthetic nature and high cost may limit its use in large-scale experiments. Additionally, its selectivity for AHAS may limit its use in certain plant species that have evolved resistance to this enzyme.
Direcciones Futuras
There are several future directions for the study of Pyridine Urea. These include:
- Further optimization of the synthesis method to reduce costs and increase yields.
- Development of new derivatives with improved herbicidal properties.
- Study of the mechanism of resistance to Pyridine Urea in plants.
- Investigation of the potential for Pyridine Urea as a fungicide and insecticide.
- Study of the environmental fate and effects of Pyridine Urea.
Métodos De Síntesis
Pyridine Urea can be synthesized using a multi-step process starting from 2,4-difluorobenzoic acid and 5-chloro-2-picoline. The first step involves the conversion of 2,4-difluorobenzoic acid to its acid chloride form using thionyl chloride. The acid chloride is then reacted with 5-chloro-2-picoline in the presence of a base to form the corresponding amide. The amide is then treated with phosgene to yield the final Pyridine Urea compound.
Aplicaciones Científicas De Investigación
Pyridine Urea has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. Pyridine Urea has also been studied for its potential as a fungicide and insecticide.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3O/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHNTBPUCRGBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5844812.png)
![N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)

![N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide](/img/structure/B5844835.png)

![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5844847.png)

![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5844869.png)



![7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5844909.png)
